molecular formula C16H21BrN2O3 B6755253 N-[2-(2-bromophenoxy)propyl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide

N-[2-(2-bromophenoxy)propyl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide

Cat. No.: B6755253
M. Wt: 369.25 g/mol
InChI Key: VZCUJYLAXSFEIC-UHFFFAOYSA-N
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Description

N-[2-(2-bromophenoxy)propyl]-8-oxa-3-azabicyclo[321]octane-3-carboxamide is a complex organic compound featuring a bicyclic structure with nitrogen and oxygen heteroatoms This compound is part of the 8-oxa-3-azabicyclo[32

Properties

IUPAC Name

N-[2-(2-bromophenoxy)propyl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O3/c1-11(21-15-5-3-2-4-14(15)17)8-18-16(20)19-9-12-6-7-13(10-19)22-12/h2-5,11-13H,6-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCUJYLAXSFEIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)N1CC2CCC(C1)O2)OC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-bromophenoxy)propyl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereoselective formation of the bicyclic structure from acyclic starting materials or desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable synthetic routes that ensure high yield and purity. These methods would typically employ advanced techniques such as continuous flow chemistry and automated synthesis to optimize reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-bromophenoxy)propyl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions could introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

N-[2-(2-bromophenoxy)propyl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-bromophenoxy)propyl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-bromophenoxy)propyl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

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